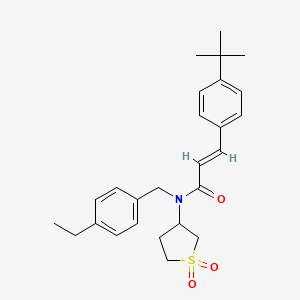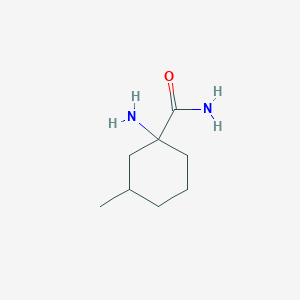
3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring fused to a pyrazine ring, with a carboxamide group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions. The pyrazine ring can be constructed via cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine and a carboxylic acid derivative.
The final step involves coupling the benzothiazole and pyrazine moieties. This can be achieved through a condensation reaction between the benzothiazole derivative and the pyrazine carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can streamline the process, ensuring consistent quality and reproducibility.
化学反応の分析
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazine rings, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides, amines, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, 3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
作用機序
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the methoxypropan-2-yl group, which may affect its solubility and biological activity.
N-(1-Methoxypropan-2-yl)pyrazine-2-carboxamide: Lacks the benzothiazole ring, which could influence its chemical reactivity and interaction with biological targets.
3-(1,3-Benzothiazol-2-yl)-N-methylpyrazine-2-carboxamide: Similar structure but with a different alkyl group, potentially altering its properties.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide lies in its combined structural features, which confer specific chemical and biological properties
特性
分子式 |
C16H16N4O2S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-yl)-N-(1-methoxypropan-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-10(9-22-2)19-15(21)13-14(18-8-7-17-13)16-20-11-5-3-4-6-12(11)23-16/h3-8,10H,9H2,1-2H3,(H,19,21) |
InChIキー |
IBYLHNKQAUGWMO-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol](/img/structure/B12126526.png)

![(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126536.png)


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12126548.png)

![5-chloro-2-methoxy-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12126570.png)
![1-(2,4-Dimethylphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12126573.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate](/img/structure/B12126580.png)



